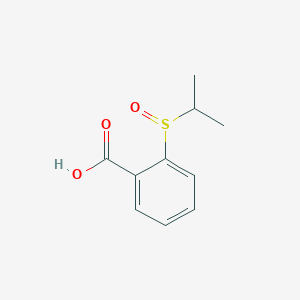

2-(Propane-2-sulfinyl)benzoic acid

Description

2-(Propane-2-sulfinyl)benzoic acid is an organosulfur compound with a benzoic acid backbone substituted at the ortho position by a propane-2-sulfinyl group. Its IUPAC name reflects the sulfinyl (-S(O)-) functional group attached to the isopropyl moiety, distinguishing it from alkyl- or halogen-substituted benzoic acids. The sulfinyl group introduces polarity and hydrogen-bonding capabilities, influencing its physicochemical properties, such as acidity, solubility, and molecular interactions.

Properties

CAS No. |

41394-91-6 |

|---|---|

Molecular Formula |

C10H12O3S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-propan-2-ylsulfinylbenzoic acid |

InChI |

InChI=1S/C10H12O3S/c1-7(2)14(13)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) |

InChI Key |

VFBUKAREMNPCNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propane-2-sulfinyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with sulfinyl compounds under controlled conditions. For example, the reaction of methyl benzoate with sodium hydroxide and ethanol, followed by the addition of a sulfinyl compound, can yield the desired product .

Industrial Production Methods

Industrial production of 2-(Propane-2-sulfinyl)benzoic acid typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Propane-2-sulfinyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated benzoic acids

Scientific Research Applications

2-(Propane-2-sulfinyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Propane-2-sulfinyl)benzoic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular processes. The benzoic acid moiety can interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between 2-(propane-2-sulfinyl)benzoic acid and its structural analogs:

Key Observations:

Acidity :

- The sulfinyl group in 2-(propane-2-sulfinyl)benzoic acid is electron-withdrawing, enhancing acidity compared to alkyl-substituted analogs. Its estimated pKa (~2.5–3.5) is significantly lower than that of 2-(propan-2-yl)benzoic acid (pKa ~4.5–5.0) due to the sulfinyl group’s inductive effects .

- The para-substituted sulfinyl analog (4-(propane-2-sulfinyl)benzoic acid) exhibits similar acidity, as positional isomerism minimally affects electronic contributions in this context .

Solubility and Extraction Behavior: The sulfinyl group increases polarity, improving solubility in polar solvents like water or methanol compared to alkyl-substituted benzoic acids. This aligns with studies showing that polar substituents (e.g., -COOH, -SO) enhance distribution coefficients in liquid membrane extraction systems . In contrast, 2-(propan-2-yl)benzoic acid, with a lipophilic isopropyl group, demonstrates lower aqueous solubility, favoring organic phases during extraction .

Hydrogen Bonding and Crystallization: The sulfinyl group acts as a hydrogen-bond acceptor, enabling stronger intermolecular interactions than alkyl or halogen substituents. This property may influence crystal packing patterns, as seen in studies emphasizing the role of hydrogen-bonding motifs in supramolecular assembly .

Such steric effects could impact reactivity or binding interactions .

Functional Group Impact on Physicochemical Properties

- Sulfinyl vs. Alkyl Groups :

The sulfinyl group’s polarity and hydrogen-bonding capacity contrast sharply with the hydrophobic isopropyl group. For instance, 2-(propane-2-sulfinyl)benzoic acid is expected to have higher solubility in polar solvents than 2-(propan-2-yl)benzoic acid, aligning with trends observed in liquid membrane extraction studies . - Sulfinyl vs. Halogen Substituents: Chlorine or phenoxy groups (e.g., in 2-(2-chlorophenoxy)benzoic acid) introduce electronegativity but lack the hydrogen-bond acceptor capability of sulfinyl groups. This difference may alter biological activity or crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.